molecular formula C7H4ClNS B8814657 3-Chlorothieno[2,3-b]pyridine CAS No. 53399-36-3

3-Chlorothieno[2,3-b]pyridine

Cat. No.: B8814657
CAS No.: 53399-36-3
M. Wt: 169.63 g/mol
InChI Key: JMTPPTUTMHNAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53399-36-3

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

IUPAC Name

3-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H4ClNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H

InChI Key

JMTPPTUTMHNAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of 3-Bromo-thieno[2,3-b]pyridine (2.3 mmol) and 136 mg of copper chloride (I) (2.78 mmol) are placed into reaction vial with 3.0 ml of dry DMF. The vial is capped with a Teflon cap and heated at 130° C. overnight. The reaction mixture is poured into CH2Cl2 and washed with NaHCO3, brine and dried over Na2SO4. The solvents are removed and the residue applied onto a chromatography silica-gel column (Hexane:AcOEt=10:1) to give 280 mg of the title compound (71%); mass spectrum (m/e): 170; 1H-NMR (CDCl3): 8.53 (m, 1H), 8.11 (m, 1H), 7.41 (m, 2H) ppm.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
136 mg
Type
catalyst
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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